N1-(sec-Butyl)-1,3-propanediamine
Description
Significance of Diamines in Organic Chemistry and Materials Science
Diamines are organic compounds that possess two amine functional groups. This dual functionality makes them highly versatile building blocks in the world of organic chemistry. The presence of two nucleophilic nitrogen atoms allows diamines to participate in a wide array of chemical reactions, including condensation reactions with dicarboxylic acids to form polyamides, a class of polymers that includes commercially significant materials like Nylon. lookchem.com Their ability to form complex, branched, or cross-linked structures is a key attribute that underpins their importance. scbt.com
In materials science, diamines are indispensable monomers for the synthesis of a variety of polymers, such as polyamides, polyimides, and polyureas. lookchem.com These materials exhibit a wide range of desirable properties, from high thermal stability and mechanical strength to chemical resistance, making them suitable for applications in textiles, automotive components, and electronics. scbt.com Furthermore, diamines can act as curing agents for epoxy resins and as components in the formulation of corrosion inhibitors. scbt.com The specific architecture of the diamine monomer, including the nature of the substituent groups, can have a remarkable effect on the properties of the final polymer. scbt.com
Overview of Substituted 1,3-Propanediamine Derivatives
N1-(sec-Butyl)-1,3-propanediamine belongs to the family of substituted 1,3-propanediamine derivatives. The parent compound, 1,3-propanediamine, is a colorless liquid that serves as a fundamental building block for the synthesis of various heterocyclic compounds and coordination complexes. wikipedia.orggoogle.com The substitution on one or both of the nitrogen atoms leads to a diverse range of molecules with tailored properties.
For instance, N,N'-dimethyl-1,3-propanediamine is utilized as a crosslinking reagent and as an intermediate in the synthesis of surfactants and pharmaceuticals. sigmaaldrich.com Another derivative, N-Boc-1,3-propanediamine, where one amine group is protected by a tert-butoxycarbonyl (Boc) group, is a valuable reagent in organic synthesis, particularly in the development of new antibacterial agents. sigmaaldrich.comsigmaaldrich.com The presence of the bulky Boc group allows for selective reactions at the unprotected amine.
The nature of the alkyl substituent on the nitrogen atom significantly influences the physical and chemical properties of the diamine. For example, N,N-dibutyl-1,3-propanediamine exhibits different solubility and reactivity profiles compared to its dimethylated counterpart. nist.gov These variations highlight the importance of the specific substituent in determining the potential applications of the diamine.
Scope and Research Trajectories for this compound
While specific research on this compound is not yet widely published, its structural features suggest several promising avenues for investigation. The presence of a sec-butyl group, a chiral substituent, introduces the potential for its use in asymmetric synthesis. Chiral diamines are highly sought after as ligands for metal catalysts in enantioselective reactions, which are crucial for the production of single-enantiomer pharmaceuticals.
Furthermore, the physical properties of this compound, such as its boiling point and solubility, are expected to be influenced by the branched nature of the sec-butyl group. This could be advantageous in the formulation of specialized polymers and materials where fine-tuning of these properties is required. Research could focus on synthesizing novel polyamides or polyimides using this compound as a monomer and evaluating the resulting material's thermal and mechanical characteristics.
Another potential area of research is its application as a chelating agent. The two amine groups can coordinate to metal ions, and the steric bulk of the sec-butyl group could influence the stability and selectivity of the resulting metal complexes. These complexes could have applications in catalysis, as contrast agents in medical imaging, or in the development of new materials with specific electronic or magnetic properties. The exploration of these research trajectories will be crucial in uncovering the full potential of this compound in the advancement of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
N'-butan-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYJNGHWOMPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Strategies for N-Substituted 1,3-Propanediamines
The construction of asymmetrically substituted diamines like N1-(sec-Butyl)-1,3-propanediamine relies on the strategic formation of the core structure followed by controlled introduction of the alkyl group.
The foundational molecule, 1,3-propanediamine, is produced industrially through several well-established routes. A primary method involves the reaction of acrylonitrile (B1666552) with an excess of ammonia (B1221849), which proceeds in two stages. chemicalbook.com First, a Michael addition occurs to yield aminopropionitrile. chemicalbook.comwikipedia.org This intermediate is then subjected to hydrogenation, typically over a nickel or cobalt catalyst, to produce 1,3-propanediamine. chemicalbook.comwikipedia.org
Key Industrial Synthesis of 1,3-Propanediamine
| Reactants | Intermediates | Final Product | Catalyst |
|---|
An alternative pathway involves the amination of 1,3-propanediol, where the diol is reacted with ammonia at high temperatures and pressures in the presence of a suitable catalyst. google.com Continuous processes in fixed-bed reactors have been developed to optimize the synthesis of simple N-alkylated propanediamines, such as N,N-dimethyl-1,3-propanediamine, starting from acrylonitrile and the corresponding alkylamine. cetjournal.itgoogle.com These methods highlight the versatility of amination and hydrogenation reactions in creating the 1,3-propanediamine backbone. wikipedia.org
Introducing a single sec-butyl group onto the 1,3-propanediamine backbone requires methods that can control the selectivity of the alkylation process to avoid undesired di- and tri-substituted products.
Direct alkylation of 1,3-propanediamine with a sec-butyl halide is often difficult to control and typically yields a mixture of products. To achieve mono-alkylation, a common strategy is reductive amination. This involves reacting 1,3-propanediamine with 2-butanone (B6335102) to form an intermediate imine (or a more complex cyclized species), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield this compound.
Another powerful technique for achieving selectivity is the use of protecting groups. nih.gov One of the amino groups of 1,3-propanediamine can be protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate (B1207046). sigmaaldrich.com The remaining free amino group can then be alkylated with a sec-butyl group. Subsequent removal of the Boc protecting group under acidic conditions yields the desired N1-substituted product.
More advanced strategies include transamination reactions. For example, N,N'-diaryl-1,3-propanedialdiminium salts can be treated with primary alkylamines, such as sec-butylamine, to displace the aryl amines and form the corresponding N,N'-di-sec-butyl derivative, which can be further manipulated. illinois.edu While this example creates a symmetrically substituted product, the underlying principle of amine exchange can be adapted for more complex syntheses.
The synthesis of more complex polyamines often benefits from convergent or iterative strategies, which can be conceptually applied to derivatives of this compound.
An iterative approach allows for the controlled, stepwise construction of long-chain polyamines. rsc.org One such method involves the regioselective ring-opening of aziridinium (B1262131) ion intermediates with an amino alcohol. rsc.org This process can be repeated, adding one amine unit at a time, to build up a polyamine chain in a highly controlled and predictable manner, offering a pathway to sophisticated polyamine structures. rsc.orgnih.gov
Derivatization and Functionalization Reactions
The presence of both a primary and a secondary amine group makes this compound a versatile building block for further chemical modification.
The nucleophilic nitrogen atoms in this compound can readily react with acylating agents. Reaction with acyl chlorides or carboxylic anhydrides can form amide linkages at either the primary or secondary amine, or both, depending on the stoichiometry and reaction conditions.
Similarly, carbamate derivatives can be formed. Carbamates are often used as protecting groups in synthesis due to their stability and the relative ease with which they can be cleaved. nih.gov For example, reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield a Boc-protected carbamate. sigmaaldrich.com These protected intermediates are crucial in multi-step syntheses, allowing for selective reactions at other sites on the molecule. nih.govsigmaaldrich.com The use of N-Boc-1,3-propanediamine in the synthesis of other complex molecules underscores the utility of this type of derivatization. sigmaaldrich.com
Aqueous solutions of amines, including substituted 1,3-propanediamines, are known to be effective solvents for capturing carbon dioxide (CO₂). This process occurs through the chemical absorption of CO₂, where the amine acts as a nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule. This reaction results in the formation of a carbamate salt in the presence of a second amine molecule which acts as a base.
The efficiency of CO₂ capture is often represented by the CO₂ loading capacity (moles of CO₂ absorbed per mole of amine) at different partial pressures of CO₂. The table below, adapted from data for analogous amine systems, illustrates this relationship. researchgate.net
Illustrative CO₂ Solubility in Aqueous Amine Solutions at 313 K (40°C)
| Amine System (Concentration) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂ / mol amine) |
|---|---|---|
| CHAP (32.5 wt. %) | 10 | ~0.75 |
| CHAP (32.5 wt. %) | 100 | ~0.90 |
| MCA (30 wt. %) | 10 | ~0.55 |
| MCA (30 wt. %) | 100 | ~0.80 |
Data is illustrative and based on the behavior of N-cyclohexyl-1,3-propanediamine (CHAP) and N-methylcyclohexylamine (MCA) to demonstrate the principle of CO₂ capture by related amines. researchgate.net
Asymmetric Synthesis and Chiral Induction
The presence of a chiral center, such as the sec-butyl group in this compound, introduces the potential for its use in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.
Utilization of Chiral Lithium Amides in Stereoselective Synthesis
Chiral lithium amides are powerful reagents used to introduce asymmetry in chemical reactions. bham.ac.uk These strong bases can deprotonate prochiral substrates, leading to the formation of enantiomerically enriched products. bham.ac.uk While direct research on the use of a chiral lithium amide derived from this compound is not extensively documented in the provided search results, the principles of using chiral lithium amides are well-established. For instance, chiral lithium amides have been successfully employed in the asymmetric addition to α,β-unsaturated esters to create chiral 1,3-diamines with controlled stereochemistry. mdpi.com The stereochemical outcome of such reactions is often determined by the chirality of the amine used to form the lithium amide. mdpi.com
Table 1: Examples of Chiral Lithium Amide Applications
| Chiral Amine | Substrate | Product Type | Stereochemical Control |
| (R)-(+)-N-benzyl-α-methylbenzylamine | α,β-unsaturated ester | Chiral 1,3-diamine | High control of the newly formed stereocenter mdpi.com |
| (+)-bis[(R)-1-phenylethyl]amine | 4-tert-butylcyclohexanone | Enantioselective deprotonation | Induces enantioselection researchgate.net |
This table illustrates the general principle of using chiral lithium amides for stereocontrol, which could be applicable to derivatives of this compound.
Applications as Chiral Auxiliaries and Organocatalysts
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. This compound, being a chiral diamine, has the potential to be used as a chiral auxiliary. Chiral 1,3-diamines, in general, have found applications as chiral auxiliaries and organocatalysts in organic synthesis. mdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions with high stereoselectivity. numberanalytics.com The use of chiral diamine derivatives in this context can simplify synthetic routes and provide access to enantiomerically pure compounds. princeton.edu
Control of Stereochemistry in Diamine Synthesis
The synthesis of chiral diamines with a high degree of stereochemical purity is crucial for their application in asymmetric synthesis. acs.org Several strategies exist for achieving stereochemical control in the synthesis of diamines. numberanalytics.com These methods often involve the use of chiral starting materials or chiral catalysts. For example, the stereocontrolled synthesis of 1,2- and 1,3-diamines can be achieved from aziridine (B145994) aldehyde dimers through reactions like the Petasis borono-Mannich reaction. nih.gov Another approach involves the reductive coupling of imines with chiral allenamides, catalyzed by copper, which can produce chiral 1,2-diamino synthons as single stereoisomers. acs.org
The ability to control the stereochemistry at remote positions is a significant challenge in organic synthesis. beilstein-institut.de Information about the desired stereochemistry can be relayed through the conformation of the molecule. beilstein-institut.de In the synthesis of complex molecules, achieving the correct stereoisomer is of paramount importance, and various stereoselective synthetic strategies have been developed to address this challenge. nih.gov
Coordination Chemistry and Ligand Design
N1-(sec-Butyl)-1,3-propanediamine as a Ligand in Metal Complexes
This compound is an unsymmetrically substituted diamine. The presence of two nitrogen atoms with lone pairs of electrons makes it a potential bidentate ligand, capable of coordinating to a single metal center. The chemical structure features a primary amine and a secondary amine, which are expected to exhibit different steric and electronic properties, influencing the ligand's coordination behavior.
Chelation Properties and Coordination Modes
As a derivative of 1,3-propanediamine, this compound is anticipated to function as a bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal ion. The two nitrogen atoms act as donor atoms. The stability of the resulting metallacycle is a key feature of such diamine ligands.
The coordination can occur in a few possible modes:
Bidentate Chelating: This is the most common and expected coordination mode, where both nitrogen atoms bind to the same metal center.
Monodentate: Under certain steric pressures or in the presence of strongly competing ligands, it might coordinate through only one of its nitrogen atoms, although this is less likely for a flexible diamine.
Bridging: The diamine could potentially bridge two different metal centers, with each nitrogen atom coordinating to a different metal.
The presence of the sec-butyl group on one of the nitrogen atoms introduces steric hindrance that can influence its coordination properties compared to unsubstituted 1,3-propanediamine.
Influence on Coordination Geometry of Transition Metal Complexes
For a metal ion that typically forms octahedral complexes (coordination number 6), the coordination of three molecules of this compound would result in a [M(this compound)₃]ⁿ⁺ complex. The steric bulk of the sec-butyl groups would likely lead to a distorted octahedral geometry.
In the case of square planar complexes (coordination number 4), such as those formed by Ni(II), Pd(II), or Pt(II), the coordination of two molecules of the diamine would lead to a [M(this compound)₂]²⁺ complex. The steric interactions between the sec-butyl groups would be significant and could potentially favor a tetrahedral geometry or even enforce a cis or trans isomer in a square planar arrangement, though steric hindrance might disfavor the cis isomer.
Role in Organolithium Chemistry and Reactivity Modification
N-alkylated diamines are known to coordinate to organolithium reagents, modifying their reactivity and aggregation state. While specific studies on this compound in this context are not available, it is plausible that it could act as a chelating agent for lithium ions. This chelation can break down larger aggregates of organolithium compounds, leading to an increase in their basicity and nucleophilicity. The steric bulk of the sec-butyl group would likely influence the stability and structure of the resulting lithium complex, potentially leading to unique reactivity patterns compared to less hindered diamines.
Synthesis and Characterization of Metal-Diamine Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the diamine ligand in a suitable solvent. The characterization of such complexes would rely on a variety of spectroscopic and analytical techniques.
Formation of Schiff Base Complexes from 1,3-Diaminopropane Derivatives
While this compound itself can act as a ligand, it can also be a precursor for the synthesis of Schiff base ligands. The primary amine group can be condensed with an aldehyde or a ketone to form a Schiff base containing an imine (C=N) bond. The resulting ligand would have a different set of donor atoms and steric profile, offering a versatile platform for creating a wide range of metal complexes. For instance, reaction with salicylaldehyde (B1680747) would yield a tridentate ligand. The coordination of these Schiff base ligands to metal ions often leads to highly stable and colored complexes. nih.govnih.gov
Spectroscopic Investigations of Coordination Compounds
The characterization of hypothetical metal complexes of this compound would involve several spectroscopic methods:
Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center would lead to a shift in the N-H stretching and bending vibrations. These shifts can provide evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show changes in the chemical shifts of the protons and carbons of the ligand upon coordination. The signals corresponding to the protons and carbons near the nitrogen donor atoms would be most affected.
UV-Vis Spectroscopy: For transition metal complexes, d-d electronic transitions often occur in the visible region of the spectrum, giving rise to colored compounds. The position and intensity of these absorption bands are sensitive to the coordination environment and can be used to infer the geometry of the complex.
Below is a hypothetical data table summarizing the expected spectroscopic shifts for a complex of this compound, based on general principles.
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Hypothetical Change) |
| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ | Shift to lower frequency |
| C-N stretch: ~1000-1200 cm⁻¹ | Shift in position and intensity | |
| ¹H NMR Spectroscopy | Protons on carbons adjacent to N | Downfield shift |
| N-H protons | Broadening and downfield shift | |
| ¹³C NMR Spectroscopy | Carbons adjacent to N | Downfield shift |
Catalytic Applications of this compound Metal Complexes
The unique steric and electronic properties of metal complexes derived from this compound make them promising candidates for various catalytic applications. The presence of both a primary and a secondary amine, along with the chiral center on the sec-butyl group (if a single enantiomer is used), offers a versatile platform for designing catalysts with specific activities and selectivities.
Role in Polymerization Reactions (e.g., ROP, ATRP)
Metal-diamine complexes are known to be effective catalysts and initiators for controlled polymerization reactions, including Ring-Opening Polymerization (ROP) of cyclic esters and Atom Transfer Radical Polymerization (ATRP) of vinyl monomers.
In Ring-Opening Polymerization (ROP) , metal complexes, particularly of main group metals like magnesium and aluminum, as well as transition metals, can catalyze the polymerization of lactones (e.g., lactide, caprolactone) to produce biodegradable polyesters. researchgate.netrsc.orgrsc.org The catalytic activity is often influenced by the steric and electronic properties of the ligands. researchgate.net For a complex of this compound, the ligand would coordinate to the metal center, and the polymerization would likely proceed through a coordination-insertion mechanism. The steric bulk of the sec-butyl group could influence the rate of polymerization and the stereoselectivity in the case of chiral monomers like lactide. The flexibility of the six-membered chelate ring could also facilitate the coordination and insertion steps. rsc.org
In Atom Transfer Radical Polymerization (ATRP) , transition metal complexes, typically of copper or iron, with nitrogen-based ligands are used to reversibly activate and deactivate dormant polymer chains, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. cmu.eduacs.org The ligand plays a crucial role in tuning the redox potential and solubility of the metal catalyst. cmu.edu Diamine ligands have been successfully employed in ATRP. researchgate.netacs.org A copper complex of this compound would be expected to form an active ATRP catalyst. The electron-donating nature of the alkylated diamine would influence the equilibrium between the active and dormant species, thereby affecting the polymerization kinetics. The steric hindrance from the sec-butyl group could also impact the accessibility of the metal center, potentially influencing the rate of activation and deactivation.
Design of Homogeneous and Heterogeneous Catalytic Systems
Homogeneous Catalysis: Metal complexes of this compound are well-suited for homogeneous catalysis, where the catalyst is dissolved in the reaction medium. The sec-butyl group enhances the solubility of the metal complex in organic solvents, a key requirement for many organic transformations. These complexes could be employed in a variety of reactions, such as transfer hydrogenation, where ruthenium complexes with diamine ligands have shown significant activity. nih.gov The design of such catalysts would involve selecting a metal center appropriate for the desired transformation and coordinating it with the this compound ligand. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms, although in this specific case, the focus is on the sec-butyl group.
Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, heterogeneous catalysts are preferred. This compound can be incorporated into heterogeneous systems in several ways. One approach is to anchor the diamine ligand onto a solid support, such as silica (B1680970) or a polymer resin, followed by metalation. This creates a solid-supported catalyst that mimics the active site of its homogeneous counterpart. Another strategy involves the synthesis of metal-organic frameworks (MOFs) where the diamine or a derivative serves as the organic linker. These porous materials can exhibit high catalytic activity and selectivity due to the well-defined and isolated active sites within their structure. The development of heterogeneous catalysts based on metal-diamine complexes is an active area of research, with applications in C-N coupling reactions and other transformations. nih.gov Furthermore, the entrapment of organometallic complexes within a metallic matrix represents an innovative approach to creating robust heterogeneous catalysts. nih.gov
Enantioselective Catalysis with Chiral Diamine Ligands
The presence of a chiral center in the sec-butyl group of this compound makes it a chiral ligand if used in its enantiomerically pure form (either (R)- or (S)-N1-(sec-butyl)-1,3-propanediamine). This opens up the possibility of its use in asymmetric catalysis, where a chiral catalyst selectively produces one enantiomer of a chiral product over the other. youtube.comyoutube.com
When a chiral diamine ligand coordinates to a metal center, it creates a chiral environment around the active site. This chirality can be transferred to the substrate during the catalytic reaction, leading to the formation of an enantioenriched product. Chiral diamine ligands are widely used in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
For example, rhodium and ruthenium complexes of chiral diamines are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins. The stereochemical outcome of the reaction is determined by the specific geometry of the metal-ligand complex and the way in which the substrate approaches the metal center. The sec-butyl group in this compound would act as a chiral directing group, influencing the facial selectivity of the substrate's approach. The design of such catalysts often involves creating a "chiral pocket" around the metal's active site that sterically favors one enantiomeric transition state over the other. The development of chiral diamine ligands for asymmetric synthesis in various solvents, including water, is a significant area of research. chemrxiv.org
Interactive Table: Potential Catalytic Applications of this compound Metal Complexes.
| Catalytic Reaction | Type of Catalysis | Potential Role of the Ligand | Metal Examples |
| Ring-Opening Polymerization (ROP) | Homogeneous | Control of stereoselectivity and polymerization rate | Mg, Al, Zn |
| Atom Transfer Radical Polymerization (ATRP) | Homogeneous | Tuning of catalyst activity and solubility | Cu, Fe |
| Transfer Hydrogenation | Homogeneous | Creation of a chiral environment for asymmetric reduction | Ru, Rh |
| C-N Coupling | Heterogeneous | Anchoring to a solid support for recyclability | Pd, Cu |
| Asymmetric Aldol (B89426) Reaction | Homogeneous | Induction of enantioselectivity | Zn, Mg |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of N1-(sec-Butyl)-1,3-propanediamine
Quantum mechanical calculations are essential for understanding the fundamental electronic properties of a molecule. However, no specific studies applying these methods to this compound have been found.
There are no available research articles that have employed Density Functional Theory (DFT) to analyze the electronic structure of this compound. Such a study would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting its reactivity and interaction behavior.
A computational exploration of the intermolecular interactions of this compound, particularly its hydrogen bonding capabilities, has not been documented in the scientific literature. The presence of two amine groups suggests that this molecule can act as both a hydrogen bond donor and acceptor, but without computational studies, the energetics and geometries of these interactions remain unquantified.
The mechanism of how this compound adsorbs onto various surfaces has not been analyzed through computational methods. Such research would be valuable for applications where this molecule might be used as a corrosion inhibitor or a surface modifier, providing atomic-level details of the adsorption process.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules. The absence of such studies for this compound means that its conformational landscape and behavior in different environments are not well understood from a theoretical standpoint.
Mechanistic Insights into Organic Reactions involving Diamines
The two nitrogen atoms of the diamine can act as a bidentate ligand, coordinating to a metal center. nih.govnih.gov The spacing and flexibility of the propane (B168953) backbone, along with the nature of the N-substituents, dictate the geometry and stability of the resulting metal complex. mdpi.comnih.gov Theoretical calculations can model the transition states of reactions catalyzed by such complexes, revealing the energy barriers for different mechanistic pathways. For instance, in reactions like cross-coupling, the diamine ligand can influence the rates of oxidative addition and reductive elimination steps. acs.org
As organocatalysts, diamines can participate in reactions such as Michael additions or aldol (B89426) reactions. One nitrogen atom can act as a general base to deprotonate a carbon acid, while the other can be involved in hydrogen bonding to stabilize the transition state. The sec-butyl group on this compound would introduce steric bulk, which could influence the stereoselectivity of such reactions.
Structure-Reactivity Relationships from Computational Data
Prediction of Reactivity and Selectivity in Organic Transformations
Predictive models for the reactivity and selectivity of this compound in organic transformations are not specifically documented. However, general principles derived from computational studies of other diamines can be applied. The reactivity of the nitrogen atoms is dictated by their nucleophilicity and basicity, which are influenced by the electronic effects of the alkyl substituents. The sec-butyl group, being an electron-donating group, would be expected to increase the electron density on the N1 nitrogen atom, enhancing its nucleophilicity compared to the unsubstituted N3 nitrogen.
Computational methods like the calculation of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can provide a theoretical basis for predicting reactivity. nih.gov For this compound, the HOMO would likely be localized on the nitrogen atoms, indicating their propensity to react with electrophiles. The steric hindrance imposed by the bulky sec-butyl group would be a key factor in predicting selectivity, potentially directing incoming reagents to the less hindered N3 nitrogen or influencing the facial selectivity in reactions involving chiral centers.
Theoretical Basis for Ligand-Metal Interactions and Catalytic Activity
While no specific theoretical studies on metal complexes of this compound were found, the principles of ligand-metal interactions are well-established through computational chemistry. mdpi.com When acting as a ligand, the diamine would chelate to a metal ion through its two nitrogen atoms, forming a six-membered ring. The stability and geometry of this chelate ring are crucial for catalytic activity.
DFT calculations can be used to determine the binding energy of the ligand to the metal center and to analyze the nature of the metal-ligand bonds using techniques like Natural Bond Orbital (NBO) analysis. mdpi.com The strength of the interaction would depend on the metal ion and the electronic properties of the diamine. The electron-donating sec-butyl group would enhance the sigma-donating ability of the N1 nitrogen, potentially leading to a stronger bond with the metal. The steric bulk of the substituent would also influence the coordination geometry and the accessibility of the metal center to substrates, thereby impacting the catalytic activity and selectivity. acs.org
Rational Design of this compound Derivatives for Specific Applications
The rational design of derivatives of this compound for specific applications would be guided by computational insights into structure-property relationships. For example, to enhance catalytic activity in a particular reaction, modifications could be made to the ligand structure to tune its electronic and steric properties.
| Derivative Modification | Intended Effect | Potential Application |
| Introduction of chiral centers on the backbone | Induce stereoselectivity | Asymmetric catalysis |
| Variation of N-substituents | Modulate steric hindrance and electronic properties | Fine-tuning of catalytic activity and selectivity |
| Attachment of polymerizable groups | Immobilization of the catalyst | Heterogeneous catalysis |
Computational modeling could be employed to screen a virtual library of derivatives, predicting their properties before their synthesis. rsc.org For instance, if a derivative is being designed for use in asymmetric synthesis, DFT calculations could predict which diastereomeric transition state is lower in energy, thus forecasting the enantiomeric excess of the product. researchgate.net This in-silico approach can significantly accelerate the discovery of new and improved ligands and catalysts.
Advanced Applications in Materials and Formulations
N1-(sec-Butyl)-1,3-propanediamine in CO2 Adsorption Technologies
The presence of two amine sites makes this compound and related diamines effective agents for capturing carbon dioxide (CO2), a critical process for mitigating greenhouse gas emissions. These compounds are often incorporated into solid adsorbents to combine the high CO2 affinity of amines with the practical advantages of a solid-phase system.
Amine-functionalized solid adsorbents are a promising class of materials for post-combustion CO2 capture due to their potential for high capacity and low regeneration costs. nih.govnih.gov The development process often involves impregnating a porous support material, such as mesoporous silica (B1680970), with an amine compound. nist.gov
Research into closely related structures provides a clear blueprint for how this compound could be utilized. For instance, a diaminosilane with a similar propyl spacer, N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), has been successfully used to create a CO2 adsorbent by impregnating it into silica. nist.gov This method is favored for its simplicity and cost-effectiveness in creating adsorbents suitable for large-scale applications. nist.gov The resulting material benefits from the high specific surface area and stable pore structure of the silica support, which allows for an efficient distribution of the amine functional groups, maximizing the sites available for CO2 interaction. nih.gov
The CO2 adsorption capacity of such materials is a key performance indicator. Studies on various amine-functionalized adsorbents have shown significant uptake capacities. For example, a monolithic adsorbent impregnated with TEPA achieved an adsorption capacity of 151.1 mg/g. nih.gov For the adsorbent functionalized with the related diamine 2NS-P, a high CO2/N efficiency was observed, indicating effective utilization of the amine groups. nist.gov
For practical application in industrial settings, the long-term stability and regenerability of CO2 adsorbents are paramount. scbt.com Diamine-based adsorbents must withstand numerous cycles of adsorption and desorption without significant degradation in performance. acs.org
Studies on adsorbents functionalized with 1,3-propanediamine derivatives have shown promising results in this area. In a study involving ten cycles of temperature swing adsorption (TSA), an adsorbent made with N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P) demonstrated better stability than a similar adsorbent with a shorter ethyl spacer. nist.gov A key factor in this enhanced stability is the length of the alkyl chain between the amine groups. The propyl (three-carbon) spacer in 2NS-P is believed to hinder the formation of cyclic urea (B33335) compounds, a common degradation pathway for diamines with a two-carbon (ethyl) spacer. nist.gov This resistance to degradation was confirmed by the absence of cyclic urea signatures in the FT-IR spectrum of the spent 2NS-P adsorbent. nist.gov
Furthermore, some diamine-based sorbents have been noted to form solid carbamate (B1207046) salts upon CO2 absorption, but can also exhibit thermal instability at elevated temperatures, leading to the formation of tetrahydropyrimidine (B8763341) derivatives during heat aging. nih.gov This highlights the importance of the specific molecular structure and operating conditions in determining the long-term stability of the adsorbent.
The performance of a CO2 adsorbent is best understood through comparison with other materials. The choice of amine, particularly the spacer length between functional groups, significantly impacts performance.
In a direct comparison, an adsorbent functionalized with N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (with a propyl spacer) exhibited superior CO2 adsorption capacity and a higher CO2/N efficiency compared to an adsorbent made with N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (with an ethyl spacer). nist.gov This demonstrates the advantage of the longer, more flexible propyl chain in positioning the amine groups for optimal interaction with CO2 molecules.
Broader comparisons also highlight the benefits of diamines over monoamines. In a study comparing adsorbents functionalized with ethylenediamine (B42938) (a diamine) and trimethylamine (B31210) (a monoamine), the diamine-modified adsorbent showed a CO2 adsorption capacity two times higher than its monoamine counterpart (1.2 mmol/g vs. 0.6 mmol/g). nih.gov This underscores the cooperative effect of having two amine groups in close proximity for capturing CO2.
| Amine Functional Group | Support Material | Key Finding | Reference |
|---|---|---|---|
| N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine | Silica | Better CO2 adsorption capacity and stability compared to the ethyl-spaced analogue. | nist.gov |
| N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | Silica | Lower capacity and stability due to susceptibility to cyclic urea formation. | nist.gov |
| Ethylenediamine (EDA) | Poly(GMA)-grafted PE/PP | Adsorption capacity of 1.2 mmol/g, double that of the monoamine adsorbent. | nih.gov |
| Trimethylamine (TMA) | Poly(GMA)-grafted PE/PP | Adsorption capacity of 0.6 mmol/g. | nih.gov |
Integration into Polymeric Systems
The bifunctional nature of this compound allows it to be chemically integrated into polymer structures, either as a building block (monomer), a linking agent (crosslinker), or as a component in a catalytic system.
Diamines are fundamental components in the synthesis of various polymers, including polyamides and polyimides. They can act as crosslinking agents to modify the properties of existing polymers, enhancing their mechanical strength, thermal stability, and separation performance. For example, 1,3-propanediamine has been used to crosslink polyimide membranes, significantly improving their gas separation capabilities for H2 purification.
The structure of this compound, with its primary and secondary amine groups, allows it to react and form bonds within a polymer matrix. It can be used as a monomer in condensation polymerization reactions or grafted onto a polymer backbone. For instance, polymers have been synthesized using N1,N1-dimethyl-1,3-propanediamine with 2-(chloromethyl)oxirane. chemicalbook.com Similarly, N-Boc-1,3-propanediamine is noted for its utility as a cross-linking reagent in various synthetic applications. researchgate.net This established reactivity of 1,3-propanediamine derivatives suggests that this compound could be effectively employed to create or modify polymers for specialized applications.
Amines, and diamines in particular, can play a crucial catalytic role in various polymerization reactions. They can function as ligands that coordinate with a metal center, as reducing agents, or as direct organocatalysts.
In the field of metal-catalyzed polymerization, diamine-metal complexes are recognized for their high activity. For example, α-diamine palladium complexes have demonstrated very high activity (up to 7.02 × 10^7 g polymer per mol of Pd per hour) for norbornene polymerization. rsc.org The amine ligands are critical in stabilizing the metal center and influencing the catalytic properties.
Amines also serve multiple roles in Atom Transfer Radical Polymerization (ATRP), where they can act as both ligands for the copper catalyst and as reducing agents to regenerate the active catalyst species. nih.gov In other systems, 1,3-diamine derivatives have been designed as organocatalysts for reactions like the asymmetric Mannich reaction, where the primary and tertiary amine groups work cooperatively to catalyze bond formation. acs.org Furthermore, diamines are key monomers in the direct catalytic synthesis of polyamides from diols, reacting in the presence of a ruthenium catalyst. nih.govacs.org This body of research indicates a strong potential for this compound to function within a catalytic system for various polymerization processes.
Table of Compounds
| Compound Name | Abbreviation / Synonym | CAS Number |
|---|---|---|
| This compound | - | Not available |
| N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine | 2NS-P | Not available |
| N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | 2NS | 1760-24-3 |
| Tetraethylenepentamine | TEPA | 112-57-2 |
| Ethylenediamine | EDA | 107-15-3 |
| Trimethylamine | TMA | 75-50-3 |
| 1,3-Propanediamine | PDA | 109-76-2 |
| N1,N1-dimethyl-1,3-propanediamine | - | 109-55-7 |
| 2-(chloromethyl)oxirane | Epichlorohydrin | 106-89-8 |
| N-Boc-1,3-propanediamine | tert-Butyl N-(3-aminopropyl)carbamate | 75178-96-0 |
Modification of Polymer Properties
The incorporation of functional molecules like this compound into polymer chains can significantly alter their macroscopic properties, leading to the development of "smart" materials that respond to external stimuli. One of the key areas of interest is the creation of thermoresponsive polymers.
While direct research specifically detailing the use of this compound in thermoresponsive polymers is limited in publicly available literature, the fundamental principles of polymer chemistry suggest its potential in this field. The amine groups of this compound can be reacted with various monomers to introduce pH-sensitive and potentially thermoresponsive segments into a polymer backbone. The presence of the sec-butyl group can influence the lower critical solution temperature (LCST) of the resulting polymer, a critical parameter for thermoresponsive behavior. The bulky and hydrophobic nature of the sec-butyl group would likely modulate the hydrophobic/hydrophilic balance within the polymer, a key factor in determining its thermal response.
| Potential Monomer for Co-polymerization | Anticipated Polymer Property Modification | Governing Principle |
| N-isopropylacrylamide (NIPAM) | Modification of Lower Critical Solution Temperature (LCST) | The hydrophobic sec-butyl group can alter the overall hydrophobicity of the polymer, influencing the temperature at which it undergoes a phase transition in aqueous solution. |
| Acrylamide | Introduction of pH-responsive and cross-linking sites | The primary and secondary amine groups can act as pH-sensitive moieties and sites for cross-linking, leading to the formation of hydrogels with tunable swelling behavior. |
| Epoxides | Creation of functional polyethers | The amine groups can act as initiators for the ring-opening polymerization of epoxides, resulting in polyethers with pendant functional groups. |
Role as Chemical Intermediates in Specialty Chemical Production
The reactivity of its amine groups makes this compound a valuable building block in the synthesis of more complex molecules for a variety of specialized applications.
Synthesis of Fine Chemicals and Advanced Materials
As a diamine, this compound can participate in a wide range of chemical reactions to produce fine chemicals and advanced materials. For instance, it can be used in the synthesis of:
Polyamides: Reaction with dicarboxylic acids or their derivatives would yield polyamides with unique properties conferred by the sec-butyl group, such as improved solubility in organic solvents or altered thermal characteristics.
Schiff Bases and Ligands: The primary amine group can readily react with aldehydes and ketones to form Schiff bases. These compounds and their derivatives can serve as ligands for the synthesis of metal complexes, which are of interest in catalysis and materials science.
Heterocyclic Compounds: Diamines are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Components in Industrial Formulations (e.g., adhesives, coatings)
The properties of this compound make it a candidate for inclusion in various industrial formulations, particularly in the adhesives and coatings sectors.
In the context of epoxy resins , diamines are widely used as curing agents or hardeners. The amine groups react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, which is responsible for the final mechanical and chemical properties of the cured material. The use of this compound as a curing agent could offer several advantages:
Controlled Reactivity: The presence of both a primary and a less reactive secondary amine allows for a more controlled curing process compared to diamines with two primary amines.
Improved Flexibility and Impact Strength: The alkyl chain and the sec-butyl group can introduce flexibility into the rigid epoxy network, potentially improving the impact strength of the cured product.
Enhanced Adhesion: The amine groups can form strong interactions with various substrates, potentially improving the adhesion of coatings and adhesives.
| Formulation Component | Function of this compound | Potential Benefit |
| Epoxy Resin Systems | Curing Agent / Hardener | Controlled cure rate, improved flexibility and impact strength, enhanced adhesion. |
| Polyurethane Formulations | Chain Extender | Modification of hardness, elasticity, and thermal properties of the final polyurethane material. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for N1-(sec-Butyl)-1,3-propanediamine
The efficient and stereoselective synthesis of this compound is a primary area of future research. While classical methods for the synthesis of diamines exist, such as the amination of acrylonitrile (B1666552) followed by hydrogenation, there is a growing need for more sophisticated and sustainable approaches. wikipedia.orgchemicalbook.com
Future synthetic strategies are expected to focus on:
Asymmetric Reductive Amination: Developing novel catalytic systems for the direct asymmetric reductive amination of suitable keto-nitrile or keto-amine precursors. This would allow for the direct installation of the chiral sec-butyl group with high enantiomeric excess.
Biocatalysis: Employing enzymes, such as transaminases or imine reductases, for the stereoselective synthesis of the target diamine. Biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. google.com Flow chemistry can offer enhanced safety, better process control, and easier scalability compared to traditional batch processes. A recent patent for the continuous production of N,N-dimethyl-1,3-propanediamine highlights the potential of this approach for industrial-scale synthesis of related diamines. google.com
Aza-Michael Addition: Investigating the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters as a viable route to construct the chiral diamine backbone, a method that has been successfully used for other complex chiral 1,3-diamines. mdpi.com
Development of Highly Enantioselective Catalytic Systems
Chiral diamines are valuable ligands and organocatalysts in asymmetric synthesis. mdpi.comnih.govacs.org Future research will undoubtedly focus on harnessing the catalytic potential of this compound and its derivatives.
Key areas of development include:
Metal-Based Catalysts: Designing and synthesizing novel transition metal complexes with this compound as a chiral ligand. These catalysts could be applied in a range of enantioselective transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The development of rhodium-catalyzed asymmetric arylation for the synthesis of chiral 1,3-diamines demonstrates the potential of such approaches. acs.org
Organocatalysis: Utilizing this compound as a platform for the development of new organocatalysts. nih.govacs.org Its bifunctional nature, with both a primary and a secondary amine, allows for the creation of catalysts that can activate substrates through multiple interaction modes, for example, in enantioselective Mannich or Michael reactions. nih.govacs.org
Cooperative Catalysis: Exploring systems where this compound or its derivatives act in concert with other catalysts (e.g., a Lewis acid or another organocatalyst) to achieve higher reactivity and selectivity. Research has shown that the primary and tertiary amines of some 1,3-diamine derivatives can act cooperatively in catalysis. acs.org
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities and processes. For this compound, computational studies will play a crucial role in:
Conformational Analysis: Predicting the stable conformations of the diamine and its metal complexes to understand the origins of stereoselectivity in catalytic reactions.
Mechanism Elucidation: Simulating reaction pathways to elucidate the mechanisms of catalytic cycles involving this compound-based catalysts. This understanding is key to designing more efficient catalysts.
Predictive Design of Catalysts: Using computational screening to predict the catalytic performance of a library of virtual derivatives of this compound, thereby guiding synthetic efforts towards the most promising candidates. Density Functional Theory (DFT) calculations have been effectively used to compare geometries and energies of isomeric helical complexes in other chiral synthesis reactions. acs.org
Innovative Applications in Sustainable Chemistry and Energy Technologies
The principles of green chemistry are increasingly driving research in the chemical sciences. mdpi.com this compound and its derivatives have the potential to contribute to more sustainable chemical processes and energy technologies.
Emerging opportunities include:
CO2 Capture and Utilization: Investigating the use of this compound and related polyamines for the capture of carbon dioxide from flue gases or the atmosphere. The amine functionalities can reversibly react with CO2, offering a pathway for its sequestration and potential conversion into valuable chemicals.
Biomass Conversion: Developing catalysts based on this compound for the selective conversion of biomass-derived platform molecules into biofuels and bio-based chemicals.
Electrolyte Additives: Exploring the use of this compound or its derivatives as additives in electrolytes for batteries and other energy storage devices to enhance performance and stability.
Integration into Multifunctional Materials Systems
The functional groups present in this compound make it an attractive building block for the creation of advanced functional materials.
Future research in this area could involve:
Q & A
Q. What are the established synthetic routes for N1-(sec-Butyl)-1,3-propanediamine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves alkylation of 1,3-propanediamine with sec-butyl halides. Key parameters include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (40–60°C to minimize side reactions), and stoichiometric ratios of reactants. Catalytic bases like K₂CO₃ may enhance nucleophilic substitution efficiency. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from unreacted diamine or oligomeric byproducts .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : ¹H NMR should reveal distinct signals for the sec-butyl group (e.g., δ 0.8–1.0 ppm for CH₃, δ 1.2–1.5 ppm for CH₂, and δ 1.5–1.8 ppm for the methine proton). The amine protons (NH) may appear as broad peaks around δ 1.5–2.5 ppm but are often exchanged in deuterated solvents.
- Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (expected m/z ≈ 144 for C₇H₁₈N₂) and fragmentation patterns (e.g., loss of the sec-butyl group).
- FT-IR : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) should be prominent .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
The compound is likely a low-viscosity liquid at room temperature (similar to N,N-diethyl-1,3-propanediamine, boiling point ~160–170°C). It is hygroscopic and soluble in polar solvents (e.g., water, ethanol). Stability tests under varying pH and temperature conditions should be conducted to assess degradation risks, particularly oxidation of the sec-butyl group .
Advanced Research Questions
Q. How does the sec-butyl substituent influence the compound’s conformational flexibility and reactivity compared to other alkyl derivatives?
Computational studies (e.g., DFT or molecular dynamics) can model the steric and electronic effects of the branched sec-butyl group. For example, the substituent may restrict rotational freedom around the C-N bond, altering nucleophilicity or hydrogen-bonding capacity. Comparative kinetic studies with linear alkyl analogs (e.g., n-butyl) can quantify steric hindrance impacts on reaction rates .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from impurities, solvent effects, or assay variability. Researchers should:
Q. How can this compound be integrated into drug delivery systems?
The diamine’s dual amine groups enable conjugation with polymers (e.g., PEGylation) or encapsulation in lipid nanoparticles. For targeted delivery, functionalization with aptamers or antibodies (via carbodiimide coupling) can enhance specificity. Stability in physiological buffers (e.g., PBS, pH 7.4) must be verified using LC-MS to track degradation .
Q. What are best practices for designing controlled experiments to evaluate catalytic applications of this compound?
- Catalysis : Use this compound as a ligand in transition-metal complexes (e.g., Cu or Ru). Compare turnover numbers (TON) and enantioselectivity with other ligands.
- Controls : Include reactions without the ligand or with structurally similar analogs (e.g., N1-ethyl derivatives) to isolate its role.
- Kinetic Profiling : Monitor reaction progress via in situ FT-IR or GC to identify rate-limiting steps .
Q. How can researchers mitigate hazards associated with handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., moisture levels, catalyst aging) meticulously, as minor variations can significantly impact outcomes .
- Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols and validate in vitro findings with in vivo models where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
